2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with a 2-chlorophenyl group, two methyl groups at positions 6 and 8, and a carbonyl chloride group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with the quinoline ring in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The methyl groups at positions 6 and 8 can be introduced through a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Formation of the Carbonyl Chloride Group: The final step involves the conversion of the carbonyl group to a carbonyl chloride group using thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can undergo oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dichloromethane, toluene), catalysts (palladium on carbon).
Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (potassium permanganate), solvents (water, acetone).
Major Products
Substitution Reactions: Substituted quinoline derivatives.
Reduction Reactions: Alcohol derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride: Similar structure but with only one methyl group.
2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride: Similar structure but with the methyl group at position 8.
2-(2-Chlorophenyl)-quinoline-4-carbonyl chloride: Lacks the methyl groups at positions 6 and 8.
Uniqueness
2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to the presence of two methyl groups at positions 6 and 8, which can influence its chemical reactivity and biological activity. These structural features can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-7-11(2)17-13(8-10)14(18(20)22)9-16(21-17)12-5-3-4-6-15(12)19/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIOTLMKIFEPIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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